3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclopropyl group, and a tetrahydropyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting with the formation of the pyrimidinedione core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The tert-butyl and cyclopropyl groups are introduced through subsequent functional group transformations, such as Friedel-Crafts alkylation and cyclopropanation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and yield. Additionally, the use of catalysts and green chemistry principles can minimize waste and improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties may enhance the performance of various products.
Mechanism of Action
The mechanism by which 3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
3-Methyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
3-Ethyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
3-Propyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Uniqueness: 3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its tert-butyl group, which provides steric hindrance and stability. This feature distinguishes it from other similar compounds and can influence its reactivity and biological activity.
Properties
IUPAC Name |
3-tert-butyl-6-cyclopropyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)13-9(14)6-8(7-4-5-7)12-10(13)15/h6-7H,4-5H2,1-3H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFFBGKTXVJNKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C=C(NC1=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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